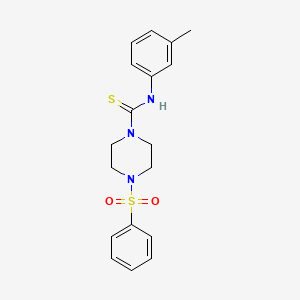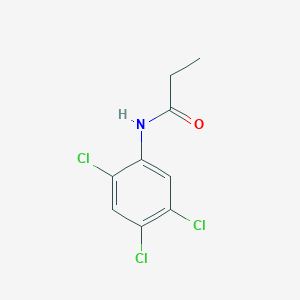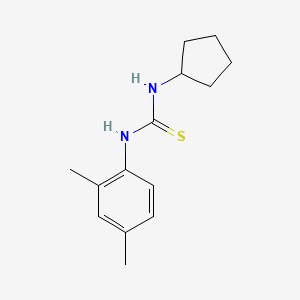![molecular formula C14H13NO3S B5692771 methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)
methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the thiophene family, which is known for its diverse biological and chemical properties. In
科学的研究の応用
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate has been studied extensively for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
In agriculture, this compound has been studied for its potential use as a pesticide. Studies have shown that this compound has insecticidal and fungicidal properties, making it a potential alternative to conventional pesticides that may have harmful effects on the environment.
In materials science, this compound has been studied for its potential use as a building block for organic electronic materials. This compound has been shown to have good solubility and stability, making it a promising candidate for use in organic photovoltaic devices.
作用機序
The mechanism of action of methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate varies depending on its application. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell survival, leading to apoptosis. Inflammation is inhibited by the compound by blocking the production of inflammatory cytokines. As a pesticide, this compound disrupts the nervous system of insects, leading to their death. In materials science, the compound is used as a building block for organic electronic materials, contributing to the conductivity and stability of the material.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, depending on its application. In cancer cells, this compound induces apoptosis by inhibiting the activity of certain enzymes involved in cell survival. Inflammation is inhibited by blocking the production of inflammatory cytokines. As a pesticide, the compound disrupts the nervous system of insects, leading to their death. In materials science, the compound is used as a building block for organic electronic materials, contributing to the conductivity and stability of the material.
実験室実験の利点と制限
One advantage of using methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate in lab experiments is its high purity and yield, which can be achieved through the optimized synthesis method. This compound is also relatively stable and has good solubility, making it easy to handle in lab experiments. However, one limitation of using this compound is its potential toxicity, particularly in the case of its use as a pesticide. Care should be taken to handle this compound safely in lab experiments.
将来の方向性
There are several future directions for the scientific research on methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate. In medicine, further studies are needed to explore the potential of this compound as an anticancer agent and anti-inflammatory agent. In agriculture, more research is needed to evaluate the efficacy and safety of this compound as a pesticide. In materials science, further studies are needed to optimize the use of this compound as a building block for organic electronic materials. Overall, the potential applications of this compound make it a promising candidate for further scientific research.
合成法
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate can be synthesized through a multistep process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with methyl thioglycolate to form methyl 3-[(2-methylbenzoyl)thio]-2-methylbenzoate. The final step involves the reaction of this intermediate with ammonium carbonate to form the desired product, this compound. This synthesis method has been optimized to yield high purity and yield of the final product.
特性
IUPAC Name |
methyl 3-[(2-methylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-5-3-4-6-10(9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYTFWRXRSNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)


![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)
![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)

![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)


